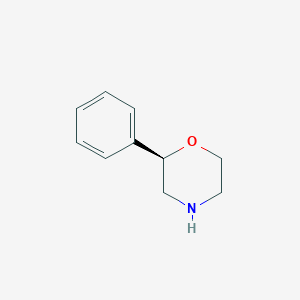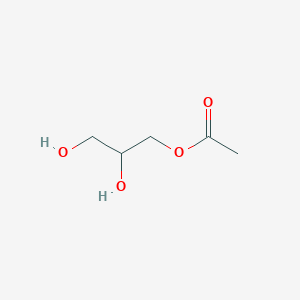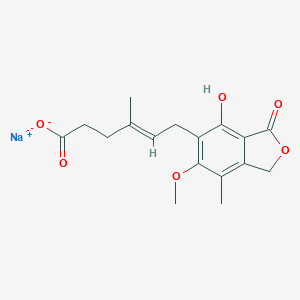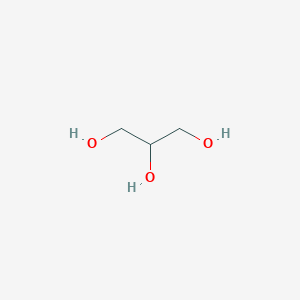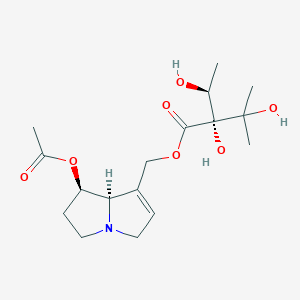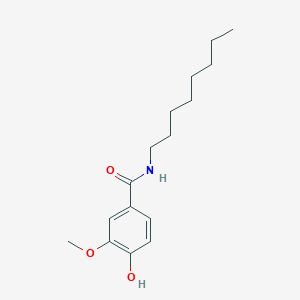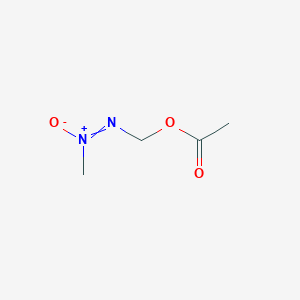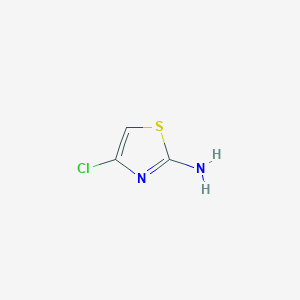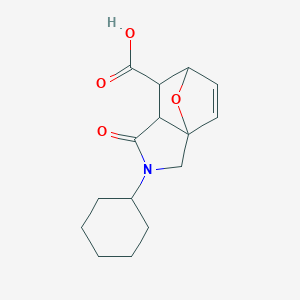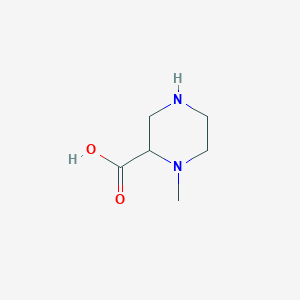
アリルフェニルカーボネート
概要
説明
Allyl phenyl carbonate is an organic compound with the molecular formula C10H10O3. It is characterized by the presence of an allyl group (CH2=CH-CH2-) attached to a phenyl carbonate moiety. This compound is known for its versatility in organic synthesis and its role as an intermediate in various chemical reactions.
科学的研究の応用
Allyl phenyl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of drug candidates and therapeutic agents.
Industry: It is used in the production of polymers, resins, and coatings.
作用機序
Target of Action
Allyl phenyl carbonate is a chemical compound that primarily targets (2-alkynyl)phenylisocyanate . This compound plays a crucial role in the formation of indole, a heterocyclic aromatic organic compound .
Mode of Action
The mode of action of Allyl phenyl carbonate involves a reaction with (2-alkynyl)phenylisocyanate. This reaction is catalyzed by a P(0)/Cu(I) system . The interaction between these compounds results in the formation of indole .
Biochemical Pathways
It’s known that the compound is involved in the synthesis of indole , which is a key component in many biochemical reactions and pathways, including the production of tryptophan, a crucial amino acid.
Pharmacokinetics
The compound’s physicochemical properties, such as its molecular weight (17818) and solubility, may influence its bioavailability .
Result of Action
The primary result of Allyl phenyl carbonate’s action is the formation of indole . Indole is a significant compound in biochemistry and organic chemistry, serving as a precursor to many pharmaceuticals and playing a vital role in the production of tryptophan.
Action Environment
The action of Allyl phenyl carbonate can be influenced by various environmental factors. For instance, the reaction with (2-alkynyl)phenylisocyanate is catalyzed by a P(0)/Cu(I) system . This suggests that the presence and concentration of these catalysts in the environment can significantly impact the efficacy and stability of Allyl phenyl carbonate’s action.
準備方法
Synthetic Routes and Reaction Conditions: Allyl phenyl carbonate can be synthesized by reacting phenyl chloroformate with allyl alcohol in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.
Industrial Production Methods: In an industrial setting, the production of allyl phenyl carbonate involves similar synthetic routes but on a larger scale. The reaction is carried out in a controlled environment to ensure high purity and yield. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions: Allyl phenyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Oxidation Reactions: The allyl group can be oxidized to form corresponding epoxides or alcohols.
Reduction Reactions: Reduction of the carbonate group can yield alcohol derivatives.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols, can react with allyl phenyl carbonate under basic conditions.
Oxidizing Agents: Such as hydrogen peroxide or peracids, can be used for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride, can be employed for reduction reactions.
Major Products Formed:
Substituted Carbonates: Formed from substitution reactions.
Epoxides and Alcohols: Resulting from oxidation of the allyl group.
Alcohol Derivatives: Produced from reduction of the carbonate group.
類似化合物との比較
Allyl Methyl Carbonate: Similar in structure but with a methyl group instead of a phenyl group.
Diallyl Carbonate: Contains two allyl groups instead of one.
Allyl Acetate: Features an acetate group instead of a carbonate group.
Uniqueness: Allyl phenyl carbonate is unique due to the presence of both an allyl group and a phenyl carbonate moiety. This combination imparts distinct reactivity and versatility in organic synthesis, making it a valuable intermediate in various chemical processes.
特性
IUPAC Name |
phenyl prop-2-enyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-2-8-12-10(11)13-9-6-4-3-5-7-9/h2-7H,1,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUWSEKEVGOAQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90465028 | |
| Record name | Allyl phenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16308-68-2 | |
| Record name | Allyl phenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyl Phenyl Carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Allyl Phenyl Carbonate participate in palladium-catalyzed reactions, and what are the potential synthetic applications?
A1: Allyl Phenyl Carbonate serves as an effective reagent in palladium-catalyzed decarboxylative reactions. [, ] Specifically, it readily undergoes 1,4-addition reactions with benzofuran-based azadienes in the presence of a palladium catalyst system (Pd(OAc)2/dppf/Na2CO3). [] This reaction leads to the formation of new carbon-carbon bonds, offering a valuable synthetic route to diverse molecular structures. The decarboxylation of Allyl Phenyl Carbonate generates an electrophilic allyl species, which then reacts with the nucleophilic azadiene, ultimately affording the desired product. [] This methodology holds promise for the synthesis of various organic compounds, particularly those incorporating benzofuran motifs.
Q2: Can you elaborate on the enantioselective potential of Allyl Phenyl Carbonate in catalytic reactions?
A2: Research indicates that Allyl Phenyl Carbonate can participate in enantioselective carbon dioxide extrusion reactions when catalyzed by transition metals like nickel, palladium, and rhodium. [] While specific details about the enantioselectivity achieved with Allyl Phenyl Carbonate are not provided in the abstract, this finding suggests potential applications in asymmetric synthesis. Further investigation into the optimal catalytic systems and reaction conditions for maximizing enantioselectivity with Allyl Phenyl Carbonate is an area of interest.
Q3: Are there any documented side reactions associated with Allyl Phenyl Carbonate in the context of hydrosilylation reactions?
A3: While the provided abstract does not offer specific details about Allyl Phenyl Carbonate's behavior in hydrosilylation reactions, it does mention "related side-reactions." [] Further investigation into the full text of this research paper is necessary to understand the specific side reactions that might occur when using Allyl Phenyl Carbonate alongside polymethylhydrosiloxane or similar reagents. Understanding potential side reactions is crucial for optimizing reaction conditions and achieving desired product yields.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
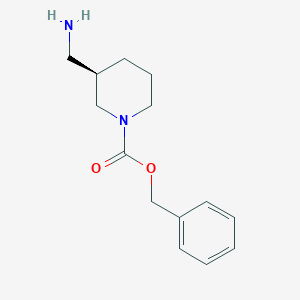
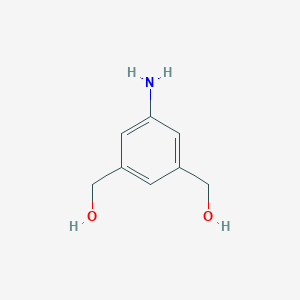
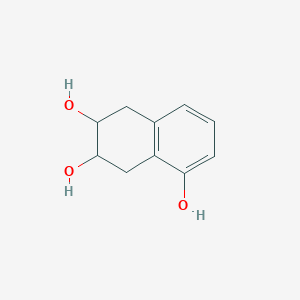
![Benzene-1,3-diamine;5-[4-[2-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B36564.png)
